phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is 397.16377084 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
phenyl 4-[(1,3-benzodioxol-5-ylcarbamoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-20(23-16-6-7-18-19(12-16)28-14-27-18)22-13-15-8-10-24(11-9-15)21(26)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMYEELZOCOZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains abenzodioxol moiety, which is often found in molecules that interact with various enzymes and receptors in the body
Mode of Action
The compound’s structure suggests it may undergo reactions at thebenzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation. The compound’s interaction with its targets would likely result in changes to the targets’ function, potentially altering cellular processes.
Biochemical Pathways
The compound’sbenzodioxol moiety is known to participate in various biochemical reactions. These could potentially affect pathways related to the metabolism of xenobiotics, neurotransmission, and cell signaling. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular function.
Pharmacokinetics
The compound’sbenzodioxol moiety and carboxylate group suggest it may be well-absorbed and distributed in the body due to their polarity. The compound’s metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively. These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.
Biological Activity
Phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate, also known by its CAS number 1235029-03-4, is a compound with notable biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H23N3O5
- Molecular Weight : 397.4244 g/mol
- SMILES Notation : O=C(Nc1ccc2c(c1)OCO2)NCC1CCN(CC1)C(=O)Oc1ccccc1
The compound exhibits several biological activities primarily through the modulation of various signaling pathways. Key mechanisms include:
- Antioxidant Activity : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are crucial for cellular defense against oxidative stress .
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its potential in treating inflammatory diseases.
- Anticancer Properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase-dependent pathways and modulation of cell cycle regulators like p21 Waf1/Cip1 .
1. Anticancer Research
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, it has been evaluated for its effects on breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis .
2. Metabolic Regulation
Research indicates that related compounds can modulate metabolic pathways, particularly those involving glucose and lipid metabolism through interactions with nuclear receptors like the farnesoid X receptor (FXR) . This suggests potential applications in metabolic disorders.
Case Study 1: Endurance Capacity Improvement
A study investigated the effects of a related compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), on swimming endurance in mice. Mice treated with 1-BCP displayed increased swimming time to exhaustion and improved glycogen storage in muscles and liver, indicating enhanced metabolic performance .
Case Study 2: Antioxidant Effects
Another study demonstrated that phenyl derivatives could significantly reduce lactic acid levels and blood urea nitrogen (BUN) levels in treated subjects, showcasing their potential as performance enhancers through antioxidant mechanisms .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
